1-ethyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-Ethyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₃S and a molecular weight of 226.25 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid can be achieved through several methods. One common synthetic route involves the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method is efficient and yields a high purity product. Industrial production methods may involve similar oxidative processes but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different benzimidazole derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1H-benzimidazole-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. For instance, as a glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
1-Ethyl-1H-benzimidazole-2-sulfonic acid can be compared to other benzimidazole derivatives such as:
1H-benzimidazole-2-sulfonic acid: Lacks the ethyl group, which may affect its solubility and reactivity.
1-methyl-1H-benzimidazole-2-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and applications
Properties
IUPAC Name |
1-ethylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFYRNMZRZTXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378256 |
Source
|
Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-19-4 |
Source
|
Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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